molecular formula C11H18ClN B3042346 1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride CAS No. 58432-93-2

1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride

Cat. No.: B3042346
CAS No.: 58432-93-2
M. Wt: 199.72 g/mol
InChI Key: GICIYRUTWMQDBW-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is characterized by its octahydro structure, which includes multiple hydrogenated rings, and the presence of an amine group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the octahydro structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and amination processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The hydrochloride salt form is obtained by reacting the free amine with hydrochloric acid, which enhances the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or other nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s structure allows it to fit into enzyme active sites or bind to receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride is unique due to its specific amine group and hydrochloride salt form, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring stable and soluble amine compounds .

Properties

IUPAC Name

tricyclo[5.3.1.03,8]undec-8-en-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11;/h4,8-9H,1-3,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICIYRUTWMQDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC=C2C(C1)(C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride
Reactant of Route 2
1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride
Reactant of Route 3
1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride
Reactant of Route 4
1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride
Reactant of Route 5
1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride
Reactant of Route 6
1,2,3,4,4a,5,6,7-Octahydro-1,6-methanonaphthalen-1-amine hydrochloride

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